Ethyl 4-((4-chlorobenzyl)amino)-6-fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylate
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Overview
Description
Ethyl 4-((4-chlorobenzyl)amino)-6-fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylate is a useful research compound. Its molecular formula is C19H16ClFN2O3 and its molecular weight is 374.8. The purity is usually 95%.
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Scientific Research Applications
Chemical Characterization and Spectroscopy
Ethyl 4-((4-chlorobenzyl)amino)-6-fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylate and its derivatives have been studied for their spectral characteristics. For example, Podányi et al. (1996) conducted an NMR study on halogenated 1,4-Dihydro-1-ethyl-4-oxoquinoline-3-carboxylates, providing valuable data on chemical shifts and coupling constants, which are essential for understanding the molecular structure and properties of these compounds (Podányi et al., 1996).
Antibacterial Agents
Several studies have explored the antibacterial potential of quinoline derivatives. For instance, Krishnakumar et al. (2012) reported on the synthesis of ethyl-2-chloroquinoline-3-carboxylates and their moderate antibacterial activity against specific bacterial strains (Krishnakumar et al., 2012). Similarly, Desai et al. (2007) synthesized new quinazolines, including derivatives of this compound, showing significant antimicrobial properties (Desai et al., 2007).
Synthesis and Structural Studies
The synthesis of such compounds is a critical area of research. Bao-an (2012) detailed the synthesis of Ethyl 7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate using aluminum metal as a catalyst under specific conditions, highlighting an efficient synthesis pathway (Bao-an, 2012). Mekheimer et al. (2005) explored the synthesis of thienoquinolines, which are structurally related to this compound, demonstrating the versatility of these compounds in creating novel heterocyclic structures (Mekheimer et al., 2005).
Potential in Drug Discovery
Riadi et al. (2021) synthesized a new quinazolinone-based derivative, highlighting its potent inhibitory activity against VEGFR-2 and EGFR tyrosine kinases. This suggests the potential of this compound derivatives in cancer research and drug development (Riadi et al., 2021).
Mechanism of Action
Safety and Hazards
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl 4-((4-chlorobenzyl)amino)-6-fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylate involves the condensation of 4-chlorobenzylamine with ethyl 6-fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylate, followed by the addition of an ethyl ester group to the resulting product.", "Starting Materials": [ "4-chlorobenzylamine", "ethyl 6-fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylate", "diethyl sulfate", "potassium carbonate", "acetonitrile", "water" ], "Reaction": [ "Step 1: Dissolve 4-chlorobenzylamine and ethyl 6-fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylate in acetonitrile.", "Step 2: Add potassium carbonate to the reaction mixture and stir for several hours at room temperature.", "Step 3: Add diethyl sulfate to the reaction mixture and stir for several hours at room temperature.", "Step 4: Quench the reaction with water and extract the product with ethyl acetate.", "Step 5: Purify the product by column chromatography to obtain Ethyl 4-((4-chlorobenzyl)amino)-6-fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylate." ] } | |
CAS No. |
1251562-07-8 |
Molecular Formula |
C19H16ClFN2O3 |
Molecular Weight |
374.8 |
IUPAC Name |
ethyl 4-[(4-chlorophenyl)methylamino]-6-fluoro-2-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C19H16ClFN2O3/c1-2-26-19(25)16-17(22-10-11-3-5-12(20)6-4-11)14-9-13(21)7-8-15(14)23-18(16)24/h3-9H,2,10H2,1H3,(H2,22,23,24) |
InChI Key |
UTIKDAOAWAXUSX-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C2=C(C=CC(=C2)F)NC1=O)NCC3=CC=C(C=C3)Cl |
solubility |
not available |
Origin of Product |
United States |
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